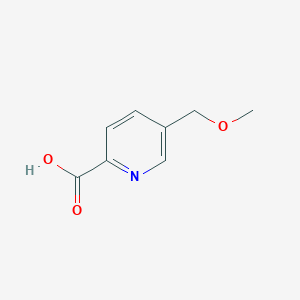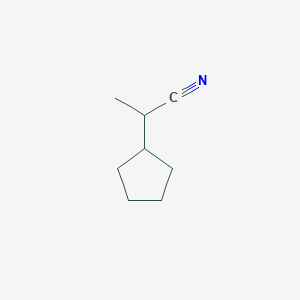
2-(4-(Dimethylamino)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: Phenoxyacetic acid, Dimethylamine
Conditions: Acidic or basic medium, room temperature
Reaction: [ \text{Phenoxyacetic acid} + \text{Dimethylamine} \rightarrow \text{2-(4-(Dimethylamino)phenoxy)acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenoxy)acetic acid typically involves the reaction of 4-(dimethylamino)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then further functionalized to introduce the dimethylamino group.
-
Step 1: Formation of Phenoxyacetic Acid
Reactants: 4-(Dimethylamino)phenol, Chloroacetic acid
Conditions: Sodium hydroxide solution, reflux
Reaction: [ \text{4-(Dimethylamino)phenol} + \text{Chloroacetic acid} \rightarrow \text{Phenoxyacetic acid} ]
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated phenoxy acids, amino derivatives
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)phenoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxy ring can undergo various chemical transformations, modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.
Uniqueness
2-(4-(Dimethylamino)phenoxy)acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-3-5-9(6-4-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |
Clave InChI |
WXZXQDXBOIXVMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)










